molecular formula C15H18Br2N2OS2 B12621438 C15H18Br2N2OS2

C15H18Br2N2OS2

Cat. No.: B12621438
M. Wt: 466.3 g/mol
InChI Key: ILBIKKHDKFYYNJ-UHFFFAOYSA-M
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Description

The compound with the molecular formula C15H18Br2N2OS2 is a complex organic molecule that contains bromine, nitrogen, sulfur, and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C15H18Br2N2OS2 involves multiple steps, typically starting with the preparation of intermediate compounds that are then reacted under specific conditions to form the final product. The exact synthetic route can vary, but common methods include:

    Bromination: Introduction of bromine atoms into the molecule.

    Sulfur Incorporation: Addition of sulfur atoms through reactions with sulfur-containing reagents.

    Nitrogen Incorporation: Introduction of nitrogen atoms via amination reactions.

Industrial Production Methods

Industrial production of This compound often involves large-scale chemical reactors where the reactions are carried out under controlled temperatures and pressures to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

C15H18Br2N2OS2: can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized products.

    Reduction: Reaction with reducing agents to form reduced products.

    Substitution: Replacement of one functional group with another.

    Addition: Addition of atoms or groups to the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

    Addition Reagents: Hydrogen, halogens.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

C15H18Br2N2OS2: has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which C15H18Br2N2OS2 exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Signal Transduction: Affecting intracellular signaling pathways.

Comparison with Similar Compounds

C15H18Br2N2OS2: can be compared with other similar compounds that contain bromine, nitrogen, sulfur, and oxygen atoms. Some similar compounds include:

    C14H16Br2N2OS2: A structurally related compound with one less carbon atom.

    C15H18Br2N2O2S: A compound with an additional oxygen atom.

The uniqueness of This compound lies in its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H18Br2N2OS2

Molecular Weight

466.3 g/mol

IUPAC Name

4-(bromomethyl)-7-ethylsulfanyl-3-oxa-10-thia-8-aza-6-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16)-tetraene;bromide

InChI

InChI=1S/C15H18BrN2OS2.BrH/c1-2-20-15-17-13-12(10-5-3-4-6-11(10)21-13)14-18(15)8-9(7-16)19-14;/h9H,2-8H2,1H3;1H/q+1;/p-1

InChI Key

ILBIKKHDKFYYNJ-UHFFFAOYSA-M

Canonical SMILES

CCSC1=NC2=C(C3=C(S2)CCCC3)C4=[N+]1CC(O4)CBr.[Br-]

Origin of Product

United States

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